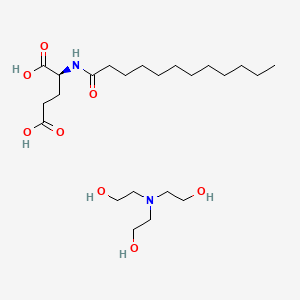
5-硝基胞嘧啶
描述
科学研究应用
Electroanalytical Chemistry
5-Nitrocytosine has been studied for its adsorption and 2D condensation properties at the hanging mercury drop electrode. This application is significant in electroanalytical chemistry for understanding the behavior of nucleotide bases at electrode interfaces, which can be crucial for biosensor development .
Biochemical Characterization
In biochemistry, 5-Nitrocytosine can be used to study the biochemical characteristics and metabolic functions of nucleotides. As a modified nucleotide base, it can provide insights into the subcellular distribution and clinical significance of nucleotide metabolism .
作用机制
Target of Action
5-Nitrocytosine, similar to its analogue Flucytosine (5-FC), primarily targets susceptible fungal cells . The compound is taken up by these cells via the enzyme cytosine permease , which also serves as the transport system for adenine, hypoxanthine, and cytosine .
Mode of Action
Its antimycotic activity results from its rapid conversion into 5-fluorouracil (5-FU) within susceptible fungal cells . This conversion process is facilitated by the enzyme cytosine deaminase . The 5-FU is then further converted into metabolites that inhibit fungal RNA and DNA synthesis .
Biochemical Pathways
The biochemical pathways affected by 5-Nitrocytosine involve the conversion of the compound into 5-FU, which is then incorporated into the fungal RNA and DNA, disrupting their synthesis . This disruption leads to unbalanced growth and eventually the death of the fungal organism .
Pharmacokinetics
The pharmacokinetics of 5-Nitrocytosine are expected to be similar to those of 5-FC. 5-FC is well absorbed after oral administration, penetrates well into body tissues, and is excreted mainly by the kidneys . In renal failure, major dose adjustments have to be made . The most important drug interaction of 5-FC occurs with concomitant administration of 5-FC and nephrotoxic drugs, especially amphotericin B .
Result of Action
The result of 5-Nitrocytosine’s action is the inhibition of fungal RNA and DNA synthesis, leading to unbalanced growth and death of the fungal organism . This makes it an effective treatment for severe systemic mycoses, such as cryptococcosis, candidosis, chromoblastomycosis, and aspergillosis .
Action Environment
The action of 5-Nitrocytosine can be influenced by environmental factors such as pH, temperature, and concentration . For instance, its 2D condensation could be identified only in acidic and neutral pH (up to pH = 7.1) . Three different types of condensed layers were observed, dependent on the pH, temperature, and concentration of 5-Nitrocytosine .
未来方向
DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . Future research directions include understanding the dynamics underlying steady-state DNA methylation levels .
属性
IUPAC Name |
6-amino-5-nitro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBZGFVYQCVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313071 | |
| Record name | 5-Nitrocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrocytosine | |
CAS RN |
69099-99-6 | |
| Record name | NSC266148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-nitro-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)
